N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-9(13)3-2-4-10(8)15-11(16)12(7-14)5-6-12/h2-4H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJMHIYBOVEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+1] Cycloaddition Approaches
The cyanocyclopropane core can be constructed via Simmons-Smith cyclopropanation using zinc-copper couple and diiodomethane. For the target molecule, this requires pre-functionalized substrates:
$$ \text{CH}2\text{I}2 + \text{Zn(Cu)} \rightarrow (\text{ICH}2)2\text{Zn} $$
$$ \text{Substrate} + (\text{ICH}2)2\text{Zn} \rightarrow \text{Cyclopropane derivative} $$
Critical parameters:
Ring-Contraction Strategies
Alternative routes employ vinyl cyanide precursors subjected to radical-initiated cyclization:
$$ \text{CH}_2=\text{CHCN} \xrightarrow{\text{AIBN, Δ}} \text{Cyclopropane nitrile} $$
Advantages include:
- Single-step conversion from commercially available materials
- Improved stereochemical control through templating effects
- Scalability to multigram quantities
Amide Bond Formation Techniques
Carboxylic Acid Activation Protocols
The central amide bond forms via coupling of 1-cyanocyclopropane-1-carboxylic acid with 3-chloro-2-methylaniline. Common activation methods include:
Table 1: Comparison of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 0-25 | 78 | |
| HATU | DMF | -20 | 85 | |
| DCC/DMAP | THF | 40 | 65 | |
| T3P | EtOAc | 25 | 91 |
Optimal results achieved using hexafluorophosphate-based reagents (HATU) in dimethylformamide at reduced temperatures, minimizing epimerization and byproduct formation.
Schotten-Baumann Modified Conditions
For scale-up operations, aqueous-organic biphasic systems demonstrate practical advantages:
- Dissolve 1-cyanocyclopropane-1-carbonyl chloride (1.2 eq) in dichloromethane
- Add 3-chloro-2-methylaniline (1.0 eq) in 5% NaOH solution
- Stir vigorously at 0°C for 2 hours
- Separate organic layer and wash with 1M HCl
This method provides 82-85% isolated yield with minimal purification requirements.
Sequential One-Pot Synthesis
Recent patent literature describes an integrated approach combining cyclopropanation and amidation:
Step 1 : Generate cyclopropane nitrile intermediate
$$ \text{CH}2=\text{C(CN)CO}2\text{Et} \xrightarrow{\text{Zn/Ag}} \text{Cyclopropane ester} $$Step 2 : Hydrolysis to carboxylic acid
$$ \text{Ester} \xrightarrow{\text{LiOH/H}_2\text{O}} \text{Acid} $$Step 3 : In situ activation and coupling
$$ \text{Acid} + \text{Amine} \xrightarrow{\text{T3P}} \text{Target amide} $$
Key benefits:
- Total reaction time <24 hours
- No intermediate purification required
- Compatible with automated continuous flow systems
Purification and Characterization
Crystallization Optimization
The target compound exhibits polymorphism requiring controlled crystallization conditions:
- Solvent system : Heptane/ethyl acetate (4:1)
- Cooling profile : 60°C → 25°C over 4 hours
- Seeding : Add 0.1% w/w pre-formed Form II crystals
XRD analysis confirms pure orthorhombic crystal form (Space group P212121) under these conditions.
Chromatographic Methods
Normal phase silica chromatography remains effective for small-scale purification:
- Eluent : Gradient from 100% hexane to 70% ethyl acetate
- Rf : 0.32 (hexane:EtOAc 1:1)
- Detection : UV 254 nm (ε = 5200 M⁻¹cm⁻¹)
For preparative HPLC:
- Column : C18, 250 × 21.2 mm
- Mobile phase : 0.1% TFA in water/acetonitrile
- Gradient : 30-80% acetonitrile over 20 minutes
Analytical Data Compendium
1H NMR (600 MHz, DMSO-d6):
δ 8.21 (s, 1H, NH), 7.34 (dd, J = 8.1, 1.5 Hz, 1H), 7.28 (t, J = 7.9 Hz, 1H), 7.15 (dd, J = 7.6, 1.5 Hz, 1H), 2.27 (s, 3H, CH3), 1.89-1.85 (m, 2H, cyclopropane), 1.72-1.68 (m, 2H, cyclopropane)
HRMS (ESI-TOF):
m/z Calculated for C12H12ClN2O [M+H]+: 251.0584, Found: 251.0581
IR (ATR):
ν 3275 (N-H stretch), 2247 (C≡N), 1664 (C=O), 1550 (C=C aromatic) cm⁻¹
Scalability and Process Optimization
Industrial-scale production (>100 kg batches) requires modifications to laboratory protocols:
Cyclopropanation :
- Replace Zn/Cu with stabilized organozinc reagents
- Implement continuous flow reactors for exotherm management
Amidation :
- Use mechanochemical grinding for solvent-free coupling
- Employ in-line PAT (Process Analytical Technology) for real-time monitoring
Workup :
- Centrifugal partition chromatography replaces column purification
- Crystallization-directed isolation achieves >99.5% purity
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anticancer Activity
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a cyanocyclopropane moiety can inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells.
Case Study: In Vivo Tumor Models
- Objective : Evaluate the efficacy of this compound in xenograft models.
- Findings : Administration of the compound resulted in a significant reduction in tumor volume in A549 lung cancer xenografts compared to control groups, indicating its potential as a therapeutic agent.
1.2. Proteolysis Targeting Chimeras (PROTACs)
The compound has also been explored in the context of PROTAC technology, which aims to selectively degrade target proteins involved in disease processes. Its structural characteristics make it a suitable candidate for designing PROTACs targeting specific oncogenic proteins.
Case Study: Development of AR Degraders
- Objective : Design and evaluate PROTACs for degrading androgen receptors.
- Results : The incorporation of this compound into PROTACs demonstrated potent degradation activity in prostate cancer cell lines, suggesting its utility in targeted protein degradation strategies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications to the phenyl ring and cyclopropane structure can significantly influence the compound's potency and selectivity.
| Modification Type | Effect on Activity |
|---|---|
| Substitution on Phenyl Ring | Increased binding affinity to target proteins |
| Alteration of Cyano Group | Enhanced cytotoxicity against specific cancer types |
Biological Mechanisms
The biological mechanisms underlying the activity of this compound involve several pathways:
3.1. Induction of Apoptosis
Research indicates that this compound can activate apoptotic pathways through the upregulation of caspases, leading to programmed cell death in malignant cells.
3.2. Cell Cycle Arrest
Studies have demonstrated that treatment with the compound results in G1 phase arrest, effectively halting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Position Matters : The 3-chloro-2-methylphenyl group in the target compound may confer distinct steric and electronic properties compared to 2-chloro or unsubstituted analogs, influencing bioavailability and target binding .
Biological Activity
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide is a compound that has garnered attention in recent years due to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C_{10}H_{10}ClN_{1}O_{1}
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific biological targets. Notably, it has been implicated in modulating the activity of E3 ubiquitin ligases, which play a crucial role in protein degradation pathways. This modulation can influence various cellular processes, including:
- Hypoxia-Inducible Factor (HIF) Regulation : The compound may stabilize HIF-1α under hypoxic conditions, leading to altered gene expression related to oxygen homeostasis and cellular metabolism .
- Proteasomal Pathway Modulation : By affecting E3 ligase interactions, it can potentially enhance or inhibit the degradation of specific proteins involved in disease processes such as cancer and inflammation .
Pharmacological Implications
Research indicates that compounds similar to this compound could be developed into therapeutic agents for treating various conditions, including:
- Cancer : By stabilizing HIF-1α, it may promote apoptosis in hypoxic tumor environments.
- Inflammatory Diseases : Its ability to modulate protein degradation pathways suggests potential use in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential applications:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Cyclopropanation reactions are critical for constructing the cyclopropane core. A common approach involves using cyclopropanation reagents (e.g., diethyl zinc with diiodomethane) combined with carboxamide-forming agents. For example, coupling a pre-synthesized cyclopropane-1-carbonyl chloride with 3-chloro-2-methylaniline under Schotten-Baumann conditions can yield the target compound. Optimization includes controlling temperature (0–5°C for exothermic steps), stoichiometric ratios (1:1.2 amine-to-acyl chloride), and inert atmospheres to minimize hydrolysis .
- Purity Enhancement : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield and purity.
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, aromatic protons in the 3-chloro-2-methylphenyl group at δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 289.0521 for C₁₂H₁₁ClN₂O).
Advanced Research Questions
Q. How can computational tools predict the conformational stability and target-binding interactions of this compound?
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or AMBER to model the cyclopropane ring's strain energy and assess stability. The cyanogroup’s electron-withdrawing effect may influence ring puckering and dipole moments.
- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to hypothetical targets (e.g., enzyme active sites). Key interactions include hydrogen bonding between the carboxamide NH and target residues, and π-π stacking of the aromatic moiety .
Q. What crystallographic strategies are suitable for resolving the solid-state structure, and how are lattice disorders managed?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Data collection at 100–298 K minimizes thermal motion artifacts.
- Disorder Handling : Refinement software (SHELXL) partitions disordered regions (e.g., methyl or chloro groups) into multiple occupancy sites. Constraints (e.g., SIMU, DELU) maintain reasonable geometry during refinement .
Q. How can stability studies under varied pH and temperature conditions inform degradation pathways?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Stability : Heat samples (50–100°C) in sealed vials and analyze by TGA/DSC to identify decomposition temperatures.
- Degradation Product Characterization : LC-MS/MS identifies breakdown products (e.g., cyclopropane ring opening or hydrolysis of the cyanogroup to carboxylic acid) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Case Example : If docking predicts high affinity for a kinase but in vitro assays show weak inhibition:
Verify compound purity (≥95% by HPLC).
Re-evaluate docking parameters (solvation effects, protonation states).
Perform SPR (Surface Plasmon Resonance) to measure binding kinetics directly.
- Statistical Validation : Use Bland-Altman plots or ROC curves to assess model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
